Desvenlafaxine-d6

Catalog No.
S1791288
CAS No.
1062605-69-9
M.F
C16H25NO2
M. Wt
269.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desvenlafaxine-d6

CAS Number

1062605-69-9

Product Name

Desvenlafaxine-d6

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol

Molecular Formula

C16H25NO2

Molecular Weight

269.41 g/mol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i1D3,2D3

InChI Key

KYYIDSXMWOZKMP-WFGJKAKNSA-N

Synonyms

4-[2-(Dimethylamino-D6)-1-(1-hydroxycyclohexyl)ethyl]phenol; DVS 233-D10; rac-O-Desvenlafaxine-D6; rac-O-Desmethylvenlafaxine-D6; Pristiq-D6; WY 45233-D6

(±)-O-Desmethyl venlafaxine-d6 is an analytical reference standard intended for use as an internal standard for the quantification of (±)-O-desmethyl venlafaxine by GC- or LC-MS. (±)-O-Desmethyl venlafaxine is a metabolite of the antidepressant venlafaxine. This product is intended for research and forensic applications.
Rac-O-Desmethyl Venlafaxine-D6 is a labelled analogue of O-Desmethyl Venlafaxine, a metabolite of Venlafaxine. Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant. According to different doses, it effects on serotonergic transmission, noradrenergic systems and dopaminergic neurotransmission. Venlafaxine is commonly used to treat depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms.

Desvenlafaxine-d6 (CAS 1062605-69-9), also known as O-desmethylvenlafaxine-d6, is a premium stable isotope-labeled internal standard (SIL-IS) designed specifically for the quantitative bioanalysis of desvenlafaxine via LC-MS/MS. As the major active metabolite of the widely prescribed antidepressant venlafaxine, desvenlafaxine requires rigorous therapeutic drug monitoring and pharmacokinetic profiling. Procuring this six-deuterium labeled isotopologue provides analytical laboratories with a chemically identical tracer that precisely mimics the extraction recovery, chromatographic retention, and ionization efficiency of the target analyte. This ensures absolute compensation for matrix effects in complex biological fluids such as human plasma and urine, making it an indispensable procurement choice for high-throughput clinical diagnostics and regulatory-compliant bioequivalence studies .

Research Fit

Workflow LC-MS/MS & GC–MS bioanalysis
Mass shift Deuterated ISTD, +6 Da shift
Use context Matrix-effect correction, extraction normalization

Substituting Desvenlafaxine-d6 with structural analogs, generic class-based internal standards, or the parent drug venlafaxine introduces severe analytical vulnerabilities that can compromise entire clinical studies. Utilizing venlafaxine as an internal standard is fundamentally flawed because desvenlafaxine is its direct in vivo metabolite; endogenous venlafaxine present in patient samples will cause direct signal interference and inaccurate quantification . Furthermore, non-isotopic structural analogs fail to perfectly co-elute with desvenlafaxine during reverse-phase liquid chromatography. This chromatographic offset subjects the analog to different zones of ion suppression or enhancement from endogenous plasma phospholipids in the electrospray ionization (ESI) source, leading to uncorrectable matrix effects and assay failure under rigorous FDA/EMA validation guidelines .

Substitution Risk

  • Unlabeled desvenlafaxine may not correct for matrix effects and extraction variability.
  • Structurally distinct IS (e.g., fluoxetine) does not co-elute, failing to compensate for ionization changes.
  • Non-isotopic IS may shift accuracy and precision beyond method validation limits.

Elimination of Isotopic Cross-Talk via Optimal Mass Shift

In LC-MS/MS multiple reaction monitoring (MRM), unlabeled desvenlafaxine is detected at a precursor-to-product transition of m/z 264.2 → 58.1. Desvenlafaxine-d6 provides a robust +6 Da mass shift, monitored at m/z 270.2 → 64.1 [1]. This +6 Da differential is critical for procurement, as lower-mass isotopes (e.g., d3 or d4) often suffer from isotopic overlap due to the natural heavy isotope distribution of the highly concentrated unlabeled drug, which artificially elevates the baseline and degrades the lower limit of quantification (LLOQ).

Evidence DimensionMRM Mass Transition (m/z)
Target Compound Datam/z 270.2 → 64.1 (+6 Da shift)
Comparator Or BaselineUnlabeled Desvenlafaxine (m/z 264.2 → 58.1)
Quantified DifferenceComplete elimination of isotopic cross-talk
ConditionsPositive mode Electrospray Ionization (ESI-MS/MS)

A +6 Da shift guarantees zero isotopic overlap, ensuring a pristine baseline and accurate quantification at trace concentrations.

Isotopic Purity
Reported
≥99% deuterium incorporation (d1-d6)
Target ≥99% D forms
Unlabeled 0% D (d0)
Reduced cross-talk in MRM channels
Vendor-certified by LC-MS/NMR; sources to verify

Absolute Matrix Effect Compensation via Exact Co-Elution

Because Desvenlafaxine-d6 shares identical physicochemical properties with the target analyte, it achieves exact chromatographic co-elution. When compared to structural analog internal standards (which elute at different retention times), the SIL-IS experiences the exact same ion suppression or enhancement from co-eluting biological matrix components . This allows the ratio of analyte to IS to remain perfectly stable, yielding ~100% normalized matrix effect compensation even in simplified extraction workflows.

Evidence DimensionMatrix Effect Compensation
Target Compound DataExact co-elution; 100% normalized correction
Comparator Or BaselineStructural analogs (e.g., Venlafaxine, Nadolol) with offset retention times
Quantified DifferenceElimination of differential ion suppression errors
ConditionsReverse-phase LC-MS/MS of unpurified plasma extracts

Perfect co-elution eliminates the need for costly and time-consuming sample cleanup procedures, allowing laboratories to utilize rapid, high-throughput protein precipitation.

Mass Discrimination
Head-to-head
+6 Da shift
Target m/z 270.2 → 64.1
Unlabeled m/z 264.2 → 58.1
Baseline resolution in MRM
Supports co-elution and isotope dilution MS

Regulatory-Grade Precision and Accuracy in Plasma Assays

When utilized as the internal standard in human plasma LC-MS/MS assays, Desvenlafaxine-d6 enables highly reproducible quantification over a broad linear dynamic range of 1.001 to 400.352 ng/mL. Validated methods using this compound demonstrate intra- and inter-day precision of 0.7–6.8% CV, and an overall accuracy range of 93.4–107.4% [1]. These metrics easily surpass standard FDA and EMA bioanalytical acceptance criteria (±15% CV).

Evidence DimensionAssay Precision and Accuracy
Target Compound DataPrecision: 0.7-6.8% CV; Accuracy: 93.4-107.4%
Comparator Or BaselineRegulatory acceptance baseline (≤15% CV and 85-115% accuracy)
Quantified DifferenceSuperior reproducibility margin over minimum regulatory requirements
ConditionsHuman plasma extraction across 1.0-400 ng/mL linear range

Procuring this specific SIL-IS ensures immediate compliance with stringent regulatory guidelines for clinical trials, minimizing the financial risk of analytical batch rejections.

Precision & Accuracy
Cross-study
CV% 0.7–5.5% (intra), 1.9–6.8% (inter)
Target Accuracy 93.4–107.4%
Fluoxetine IS CV% up to 10.80%
Reduced inter-day variability
Human plasma, LLOQ 1.0 ng/mL
CRM Certification
Reported
ISO 17034 & ISO/IEC 17025
Metrological traceability for method validation
Cerilliant CRM; verification recommended
Matrix Compensation
Class-level
Reported matrix-effect reduction in human plasma
Class-level inference; confirm per method
Requires in-house validation

High-Throughput Clinical Pharmacokinetic (PK) Studies

Desvenlafaxine-d6 is the mandatory internal standard for LC-MS/MS quantification of desvenlafaxine in human plasma during Phase I-IV clinical trials. Its ability to support rapid liquid-liquid extraction or protein precipitation workflows while maintaining strict precision (CV < 6.8%) across a 1.0–400 ng/mL range makes it the optimal procurement choice for processing thousands of clinical samples efficiently and reliably [1].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

In clinical toxicology and routine TDM, patient samples often present highly variable biological matrices. The perfect chromatographic co-elution of Desvenlafaxine-d6 ensures that unpredictable ion suppression from co-administered drugs or varying urine/plasma compositions is automatically corrected, preventing false dosing adjustments and ensuring patient safety .

Bioequivalence Testing for Generic Formulations

For pharmaceutical manufacturers developing generic desvenlafaxine succinate formulations, proving bioequivalence requires highly reproducible analytical methods. Procuring the d6-labeled standard guarantees the assay accuracy (93.4–107.4%) required to meet strict FDA and EMA regulatory submissions without analytical ambiguity or the risk of isotopic cross-talk[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioequivalence study support
Deuterated ISTD with CRM traceability
Precision/accuracy across calibration range
Human plasma PK research
Co-eluting ISTD for matrix-effect correction
Matrix-effect compensation in plasma
Preclinical & phase I PK profiling
Compatible multi-analyte workflow
Cross-validation with venlafaxine-d6

Purity

98.7% HPLC; 99% atom D ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

269.226189516 Da

Monoisotopic Mass

269.226189516 Da

Heavy Atom Count

19

Tag

Venlafaxine Impurities

Related CAS

1021933-98-1 (unlabelled)

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